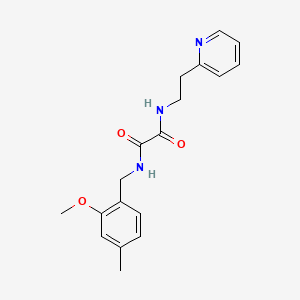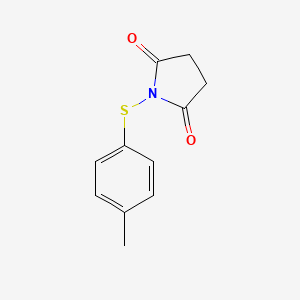![molecular formula C7H6N2O B1625119 Pyrrolo[1,2-c]pyrimidin-1(2H)-on CAS No. 223432-96-0](/img/structure/B1625119.png)
Pyrrolo[1,2-c]pyrimidin-1(2H)-on
Übersicht
Beschreibung
Pyrrolo[1,2-c]pyrimidin-1(2H)-one is a heterocyclic compound that features a fused ring system combining pyrrole and pyrimidine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.
Wissenschaftliche Forschungsanwendungen
Pyrrolo[1,2-c]pyrimidin-1(2H)-one has diverse applications in scientific research, including:
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: Pyrrolo[1,2-c]pyrimidin-1(2H)-one derivatives have shown potential as anticancer, antiviral, and anti-inflammatory agents.
Industry: The compound is utilized in the development of new materials and chemical processes.
Wirkmechanismus
Target of Action
The primary targets of Pyrrolo[1,2-c]pyrimidin-1(2H)-one are the fibroblast growth factor receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3 . FGFRs play an essential role in various types of tumors, making them an attractive target for cancer therapy .
Mode of Action
Pyrrolo[1,2-c]pyrimidin-1(2H)-one interacts with its targets, the FGFRs, by inhibiting their activity . This inhibition is achieved through the compound’s ability to bind to these receptors, thereby preventing their normal function .
Biochemical Pathways
The biochemical pathways affected by Pyrrolo[1,2-c]pyrimidin-1(2H)-one are primarily those regulated by FGFRs. These include signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The compound’s action results in the inhibition of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Pharmacokinetics
It is generally understood that the compound’s low molecular weight would be beneficial to its bioavailability .
Result of Action
The molecular and cellular effects of Pyrrolo[1,2-c]pyrimidin-1(2H)-one’s action include the inhibition of cell proliferation and the induction of apoptosis . In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Action Environment
While specific environmental factors influencing the action, efficacy, and stability of Pyrrolo[1,2-c]pyrimidin-1(2H)-one are not detailed in the available literature, it is generally understood that factors such as pH, temperature, and the presence of other molecules can influence the action of a compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolo[1,2-c]pyrimidin-1(2H)-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of pyrrole derivatives with cyanamide under acidic conditions to form the desired pyrrolopyrimidinone structure . Another approach involves the use of palladium-catalyzed couplings to introduce substituents at specific positions on the pyrrolopyrimidinone ring .
Industrial Production Methods: Industrial production of Pyrrolo[1,2-c]pyrimidin-1(2H)-one may utilize scalable synthetic routes that ensure high yield and purity. These methods often involve optimized reaction conditions, such as controlled temperature and pressure, to facilitate efficient cyclization and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: Pyrrolo[1,2-c]pyrimidin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under appropriate conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a wide range of functionalized pyrrolopyrimidinones.
Vergleich Mit ähnlichen Verbindungen
Pyrrolo[1,2-c]pyrimidin-1(2H)-one can be compared with other similar heterocyclic compounds, such as:
Pyrrolo[2,3-b]pyridine: Known for its role as a fibroblast growth factor receptor inhibitor.
Pyrazolo[3,4-d]pyrimidine: Used as a cyclin-dependent kinase inhibitor.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Investigated for its anticancer properties.
The uniqueness of Pyrrolo[1,2-c]pyrimidin-1(2H)-one lies in its specific ring structure and the diverse range of biological activities it exhibits, making it a valuable compound in various fields of research.
Eigenschaften
IUPAC Name |
2H-pyrrolo[1,2-c]pyrimidin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-7-8-4-3-6-2-1-5-9(6)7/h1-5H,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTWGGGLMLASSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1)C=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50442633 | |
| Record name | Pyrrolo[1,2-c]pyrimidin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50442633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223432-96-0 | |
| Record name | Pyrrolo[1,2-c]pyrimidin-1(2H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=223432-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrrolo[1,2-c]pyrimidin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50442633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Ethyl [(3S)-3-[(tert-butoxycarbonyl)amino]-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl]acetate](/img/structure/B1625051.png)


![4-[Dimethyl(phenyl)silyl]but-3-yn-2-one](/img/structure/B1625056.png)

